9-(Aminomethyl)minocycline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Aminomethyl)minocycline is a derivative of minocycline, a second-generation tetracycline antibioticThe addition of the aminomethyl group at the 9-position enhances its antibacterial activity and broadens its spectrum of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Aminomethyl)minocycline involves several steps:
Initial Reaction: Minocycline is reacted with a hydroxymethylamide derivative to form 2,9-(methylamide-substituted) minocycline and 2-(methylamide-substituted) minocycline.
Formation of Intermediate: The 2,9-(methylamide-substituted) minocycline is then reacted with an amine or diamine to form a 9-aminomethyl tetracycline intermediate.
Final Reaction: The intermediate is reacted with an aldehyde in the presence of a reducing agent to form this compound.
Industrial Production Methods
The industrial production of this compound can be carried out using a semi-continuous or continuous flow process. This method allows for the efficient production of the compound without the need to isolate intermediate products between reaction steps .
Chemical Reactions Analysis
Types of Reactions
9-(Aminomethyl)minocycline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the aminomethyl group, leading to various substituted products.
Substitution: The aminomethyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve alkyl halides or other electrophilic reagents.
Major Products Formed
Scientific Research Applications
9-(Aminomethyl)minocycline has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of new tetracycline derivatives.
Biology: The compound is studied for its effects on bacterial resistance mechanisms and its potential to overcome these challenges.
Medicine: It is being investigated for its efficacy in treating bacterial infections, including those caused by resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Mechanism of Action
9-(Aminomethyl)minocycline exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action inhibits the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth . The compound’s unique structure allows it to evade common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins .
Comparison with Similar Compounds
Similar Compounds
Minocycline: The parent compound, which lacks the aminomethyl group at the 9-position.
Omadacycline: A first-in-class aminomethylcycline antibiotic with improved in vitro antimicrobial activity.
Uniqueness
9-(Aminomethyl)minocycline is unique due to its enhanced antibacterial activity and ability to overcome resistance mechanisms. The addition of the aminomethyl group at the 9-position distinguishes it from other tetracycline derivatives and contributes to its broad-spectrum efficacy .
Biological Activity
9-(Aminomethyl)minocycline, a derivative of the tetracycline antibiotic minocycline, has garnered attention for its unique biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its antibacterial properties, effects on microbial dysbiosis, and additional pharmacological actions.
Antibacterial Activity
Mechanism of Action
this compound exhibits its antibacterial effects primarily through binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This mechanism is characteristic of tetracyclines and leads to bacteriostatic activity against a wide range of both Gram-positive and Gram-negative bacteria .
Comparative Efficacy
Studies have shown that various derivatives of minocycline, including this compound, demonstrate enhanced activity against resistant strains of bacteria. For instance, a study found that certain 9-sulfonylamino derivatives exhibited improved antibacterial activity against tetracycline-resistant pathogens .
Compound | Activity Against Tetracycline-Resistant Strains |
---|---|
This compound | Effective against several strains |
9-Sulfonylamino Derivatives | Superior efficacy noted |
Microbial Dysbiosis
Impact on Skin and Gut Microbiota
Research indicates that minocycline can significantly alter the microbiota composition in both skin and gut environments. A case-control study involving acne patients demonstrated that treatment with oral minocycline led to notable changes in the gut microbiome, particularly an increase in Bacteroidetes and a decrease in Firmicutes . This shift may contribute to the drug's anti-inflammatory effects in acne treatment.
Case Study: Acne Patients
- Participants: 8 acne patients vs. 8 controls
- Treatment: Oral minocycline (100 mg twice daily for 4 weeks)
- Findings:
- Significant enrichment of Bacteroidetes post-treatment (p=0.033)
- Decreased Firmicutes to Bacteroidetes ratio post-treatment
Additional Pharmacological Activities
Beyond its antibacterial properties, this compound exhibits several off-target activities:
- Anti-inflammatory Effects: Inhibits matrix metalloproteinases (MMPs), contributing to reduced inflammation .
- Neuroprotective Properties: Preclinical studies suggest potential benefits in neurodegenerative conditions by protecting neuronal cells from apoptosis and oxidative stress .
- Otoprotective Effects: Animal studies indicate that it may mitigate hearing loss induced by noise or ototoxic drugs .
Structure-Activity Relationship Studies
Recent research has focused on the synthesis of various derivatives of minocycline to enhance its biological activity. For example, organocatalyzed Mannich reactions have been employed to modify the D-ring of minocycline derivatives, leading to compounds with selective activity against Gram-positive bacteria . These studies highlight the importance of structural modifications in developing new antibiotics.
Properties
Molecular Formula |
C24H30N4O7 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-9-(aminomethyl)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C24H30N4O7/c1-27(2)13-7-10(8-25)18(29)15-11(13)5-9-6-12-17(28(3)4)20(31)16(23(26)34)22(33)24(12,35)21(32)14(9)19(15)30/h7,9,12,17,29-30,33,35H,5-6,8,25H2,1-4H3,(H2,26,34)/t9-,12-,17-,24-/m0/s1 |
InChI Key |
YWZHIILVPBEDNQ-DMZCIERTSA-N |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN)N(C)C |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.